molecular formula C21H18FNO3S B2753253 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one CAS No. 1705508-09-3

3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Cat. No. B2753253
CAS RN: 1705508-09-3
M. Wt: 383.44
InChI Key: NKVOOIRTJQJSLJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a chromen-2-one group (a type of heterocyclic compound), a thiazepane ring (a seven-membered ring containing one sulfur and one nitrogen atom), and a fluorophenyl group (a phenyl ring with a fluorine atom attached). These groups are common in many biologically active compounds and materials .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, the introduction of the fluorophenyl group, and the formation of the chromen-2-one group. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the fluorophenyl group might be reactive towards nucleophiles, while the chromen-2-one group might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .

Scientific Research Applications

Mechanism of Action

If this compound has biological activity, the mechanism of action would depend on its structure and the target it interacts with. For example, it might inhibit or activate a particular enzyme or receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, the development of synthetic methods to produce it more efficiently, or the design of related compounds with improved properties .

properties

IUPAC Name

3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO3S/c22-17-7-3-2-6-15(17)19-9-10-23(11-12-27-19)20(24)16-13-14-5-1-4-8-18(14)26-21(16)25/h1-8,13,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVOOIRTJQJSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

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